molecular formula C7H4ClNS B019369 3-Chloro-1,2-benzisothiazole CAS No. 7716-66-7

3-Chloro-1,2-benzisothiazole

Cat. No. B019369
Key on ui cas rn: 7716-66-7
M. Wt: 169.63 g/mol
InChI Key: BCPVKLRBQLRWDQ-UHFFFAOYSA-N
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Patent
US04590196

Procedure details

A mixture of 1,2-benzisothiazole-3(2H)-one (Example 1, 818 g, 5.414 moles) and POCl3 (1114 g, 7.26 moles) was heated to 120° over about two hours. HCl evolution began at about 70°. Heat was continued at 120° for another 1.5 hours. The hot solution was poured into 8 liter of H2O at 25°. The temperature was not allowed to exceed 50°. After 30 minutes, the mixture was cooled to 25° (ice addition) and extracted with methylene chloride (4 liter). A dark oil was obtained by evaporation of the methylene chloride in vacuo. This oil was extracted with Skelly B (3×1 liter and 2×500 mL). The turbid extract was treated with Darco G-60 (30 g) and Celite A-545 (20 g) before filtering. The filtrate was evaporated in vacuo to give 743.9 g, 81%, of a yellow oil which readily crystallized. Distillation of the oil at reduced pressure gave 707 g, 77%, b.p. 80°-85° at 0.75 Torr., of colorless distillate which readily crystallized, m.p. 39°-41°.
Quantity
818 g
Type
reactant
Reaction Step One
Name
Quantity
1114 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3](=O)[NH:2]1.O=P(Cl)(Cl)[Cl:13].Cl>O>[Cl:13][C:3]1[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[S:1][N:2]=1

Inputs

Step One
Name
Quantity
818 g
Type
reactant
Smiles
S1NC(C2=C1C=CC=C2)=O
Name
Quantity
1114 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
8 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 120° over about two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
began at about 70°
TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
to exceed 50°
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 25°
ADDITION
Type
ADDITION
Details
(ice addition)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (4 liter)
CUSTOM
Type
CUSTOM
Details
A dark oil was obtained by evaporation of the methylene chloride in vacuo
EXTRACTION
Type
EXTRACTION
Details
This oil was extracted with Skelly B (3×1 liter and 2×500 mL)
EXTRACTION
Type
EXTRACTION
Details
The turbid extract
ADDITION
Type
ADDITION
Details
was treated with Darco
FILTRATION
Type
FILTRATION
Details
(30 g) and Celite A-545 (20 g) before filtering
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 743.9 g, 81%
CUSTOM
Type
CUSTOM
Details
of a yellow oil which readily crystallized
DISTILLATION
Type
DISTILLATION
Details
Distillation of the oil at reduced pressure
CUSTOM
Type
CUSTOM
Details
gave 707 g, 77%, b.p. 80°-85° at 0.75 Torr
CUSTOM
Type
CUSTOM
Details
, of colorless distillate which readily crystallized

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
ClC1=NSC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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